(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol
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Overview
Description
QS11 is a small molecule compound known for its role as an inhibitor of GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). It modulates ARF-GTP levels and synergizes with the Wnt/β-catenin signaling pathway to upregulate β-catenin nuclear translocation. This compound has shown potential in reducing the in vitro migration of metastatic human breast cancer cells .
Preparation Methods
The synthetic route for QS11 involves the preparation of (2S)-2-[2-(Indan-5-yloxy)-9-(1,1’-biphenyl-4-yl)methyl)-9H-purin-6-ylamino]-3-phenyl-propan-1-ol. The reaction conditions typically include the use of high-purity reagents and solvents, with the final product being purified to ≥98% purity using high-performance liquid chromatography (HPLC) . Industrial production methods for QS11 are not widely documented, but laboratory-scale synthesis involves careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
QS11 undergoes various chemical reactions, including:
Oxidation: QS11 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving QS11 are less common, but it can potentially undergo reduction under appropriate conditions.
Substitution: QS11 can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction conditions tailored to the specific transformation desired . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
QS11 has a wide range of scientific research applications:
Chemistry: QS11 is used as a tool compound to study the modulation of ARF-GTP levels and the Wnt/β-catenin signaling pathway.
Medicine: QS11’s role in modulating signaling pathways makes it a candidate for research into therapeutic interventions for cancer and other diseases involving aberrant cell signaling.
Industry: While its industrial applications are less documented, QS11’s role in research makes it valuable for the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
QS11 exerts its effects by inhibiting ARFGAP1, which modulates ARF-GTP levels. This inhibition synergizes with the Wnt/β-catenin signaling pathway, leading to the upregulation of β-catenin nuclear translocation . The molecular targets involved include ARFGAP1 and components of the Wnt/β-catenin signaling pathway, which play crucial roles in cell migration and proliferation.
Comparison with Similar Compounds
QS11 is unique in its dual role as an ARFGAP1 inhibitor and a modulator of the Wnt/β-catenin signaling pathway. Similar compounds include:
Wnt Agonist II (SKL2001): Another compound that activates the Wnt/β-catenin signaling pathway but does not inhibit ARFGAP1.
IQ-1: A compound that modulates Wnt signaling but through different molecular targets.
QS11’s uniqueness lies in its ability to both inhibit ARFGAP1 and synergize with the Wnt/β-catenin pathway, making it a valuable tool for studying these interconnected signaling mechanisms.
Properties
Molecular Formula |
C36H33N5O2 |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40) |
InChI Key |
DOKZLKDGUQWMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO |
Origin of Product |
United States |
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